Antibacterial Activity: Differential Inhibition of Bacillus subtilis Mutant vs. Wild Type
Isoquinoline-1-carboxylic acid demonstrates a 6-fold higher antibacterial potency against a Bacillus subtilis mutant lacking class A penicillin-binding proteins (Δ4) compared to the wild-type strain [1]. This differential activity is a key identifier for its potential as a CTP synthetase inhibitor, a novel antibiotic target, and distinguishes it from less active analogs like unsubstituted isoquinoline (inhibition zone of 1 mm) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 50 μg/mL (for Δ4 mutant); 300 μg/mL (for wild type) |
| Comparator Or Baseline | Isoquinoline (inhibition zone: 1 mm); Isoquinoline-3-carboxylic acid (inhibition zone: 14 mm) |
| Quantified Difference | 6-fold lower MIC for Δ4 mutant vs. wild type; 10-fold higher activity vs. isoquinoline |
| Conditions | Bacillus subtilis liquid culture assay; disc diffusion assay on Δ4 strain plates |
Why This Matters
Procurement for antibiotic discovery programs targeting CTP synthetase or bacterial cell wall biosynthesis should prioritize this compound based on its validated differential activity against a relevant mutant strain.
- [1] Emami, K., et al. (2020). A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins. Frontiers in Microbiology, 11, 2001. View Source
